3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid
Description
Properties
Molecular Formula |
C11H16N4O2 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-amino-2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H16N4O2/c1-14-4-6-15(7-5-14)10-9(12)8(11(16)17)2-3-13-10/h2-3H,4-7,12H2,1H3,(H,16,17) |
InChI Key |
BKESXSOCRUHSRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with 4-methylpiperazine. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to couple the amine and carboxylic acid precursors . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperazine derivatives. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic Acid (CAS: 1479547-38-0)
- Structural Differences : Replaces the 4-methylpiperazine group with a 3-methylpiperidine ring, altering nitrogen coordination and steric effects .
- Properties : Similar molecular weight (235.28 g/mol) but reduced polarity due to the absence of a tertiary amine in the piperidine ring. This may affect solubility in polar solvents compared to the piperazine analog .
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid (CAS: 17737-65-4)
- Structural Differences : Features a phenyl group on the piperazine ring and a nicotinic acid (pyridine-3-carboxylic acid) backbone instead of isonicotinic acid (pyridine-4-carboxylic acid).
- The positional shift of the carboxyl group (C3 vs. C4) may influence binding affinity in metal-organic frameworks (MOFs) or enzymatic interactions .
Functional Analogs
Isonicotinic Acid (4-Carboxypyridine)
- Metabolism: Microorganisms like Bacillus spp. metabolize isonicotinic acid via hydroxylation at C2 and C6, forming intermediates like 2,6-dihydroxyisonicotinic acid (citrazinic acid) and eventually succinic acid semialdehyde . In contrast, the 4-methylpiperazinyl and amino groups in the target compound may block hydroxylation, altering biodegradability .
- Applications: Widely used as a linker in MOFs (e.g., Cr-PTC-HIna) to enhance pore volume and catalytic activity in dye degradation . The target compound’s amino and methylpiperazinyl groups could offer superior coordination sites for metal ions, though direct evidence is lacking .
Isonicotinic Acid Hydrazide (Isoniazid)
- Reactivity: Undergoes oxidation to form free hydrazine, detectable via selenium dioxide reactions .
- Synthetic Utility: Isoniazid analogs are synthesized via modifications at the α-position (e.g., hydroxy, alkoxy, or amino groups), whereas the target compound’s rigid piperazine structure may limit such derivatization .
Table 1: Comparative Properties of Selected Compounds
Key Research Findings
- MOF Applications: Isonicotinic acid derivatives improve photocatalytic activity in MOFs (e.g., 85% methylene blue degradation for Cr-PTC-HIna) . The target compound’s amino group could enhance electron donation, but experimental validation is needed.
- Biotransformation: Unlike isonicotinic acid, which is metabolized by Nocardia globerula via nitrilase activity , the target compound’s substituents may require specialized enzymatic pathways, complicating biodegradation .
- Hydrotropic Solubility: Pyridine carboxylates like nicotinic acid exhibit high solubility in hydrotropic agents (e.g., urea). The target compound’s methylpiperazine group may reduce solubility compared to isonicotinic acid but improve it relative to non-polar analogs .
Biological Activity
3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and presenting data tables for clarity.
Chemical Structure and Properties
The molecular structure of this compound features an isonicotinic acid backbone with an amino group and a piperazine moiety, which contributes to its pharmacological properties. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, particularly in the central nervous system.
Anticancer Activity
Several studies have investigated the anticancer potential of derivatives related to this compound. For instance, compounds incorporating piperazine have shown significant cytotoxicity against various cancer cell lines. A notable study screened a series of compounds for their in vitro anticancer activity against six human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6m | Gastric Cancer (NUGC) | 0.021 |
| 6j | Liver Cancer (HEPG2) | 0.028 |
| 4d | Colon Cancer (DLD1) | 0.021 |
These findings suggest that modifications to the piperazine structure can enhance anticancer efficacy, with specific substituents significantly affecting activity levels .
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects. Research indicates that derivatives of isonicotinic acid can modulate neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders. For example, studies have shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), thereby influencing mood regulation and anxiety levels .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Kinases : Compounds related to this structure have been shown to inhibit various kinases involved in cancer progression and inflammation, such as IκB kinase, which plays a crucial role in NF-κB signaling pathways .
- Neurotransmitter Modulation : The piperazine moiety may enhance binding affinity to serotonin and dopamine receptors, contributing to its potential antidepressant effects .
Case Studies and Research Findings
A comprehensive review of literature reveals diverse applications for this compound:
- In a study examining the effects on chronic stress-related disorders, derivatives were noted for their ability to reduce depressive symptoms in animal models by modulating serotonin levels .
- Another investigation highlighted the compound's efficacy as a multitarget-directed ligand in Alzheimer's disease models, showing significant inhibition of acetylcholinesterase and butyrylcholinesterase activities .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-Amino-2-(4-methylpiperazin-1-yl)isonicotinic acid?
Answer:
The synthesis typically involves coupling reactions to introduce the 4-methylpiperazine moiety to the isonicotinic acid core. Key steps include:
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amino groups during coupling, followed by acidic deprotection .
- Nucleophilic Substitution : React 3-aminoisonicotinic acid derivatives with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ cation-exchange chromatography (e.g., sulfonic acid resins like CU-2-8) to isolate protonated intermediates, leveraging the selectivity of sulfonic cation exchangers for pyridinecarboxylic acid derivatives .
Basic: How should researchers characterize the structural conformation of this compound?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond angles and torsional strain in the 4-methylpiperazine substituent .
- Spectroscopic Analysis : Combine ¹H/¹³C NMR to confirm proton environments and FTIR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How to design experiments to evaluate its potential as an InhA inhibitor against Mycobacterium tuberculosis?
Answer:
- Enzymatic Assays : Measure minimum inhibitory concentrations (MIC) against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains using microdilution methods (see protocols in ).
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with InhA’s active site (e.g., NADH-binding pocket). Compare binding energies with isoniazid derivatives .
- Comparative Studies : Test against structurally similar fluorinated isonicotinic acids (e.g., 3-(2,2,2-trifluoroethoxy)isonicotinic acid) to assess the impact of the 4-methylpiperazine group on potency .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Assay Variability : Standardize conditions (e.g., pH, inoculum size) to minimize discrepancies in MIC values .
- Stability Testing : Assess compound degradation in culture media via HPLC to rule out false negatives .
- Orthogonal Assays : Confirm target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding to InhA .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Cation-Exchange Chromatography : Utilize sulfonic acid resins (e.g., CU-2-8) to exploit the protonation of pyridinecarboxylic acids at low pH, achieving >95% purity .
- Reverse-Phase HPLC : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) to separate epimers or regioisomers, if present .
Advanced: How to investigate its interactions with multiple biological targets (e.g., enzymes, receptors)?
Answer:
- Multi-Target Screening : Use a panel of radioligand binding assays (e.g., for kinase or GPCR targets) to identify off-target effects .
- Systems Pharmacology Modeling : Integrate docking results (e.g., AutoDock) with pathway analysis tools (e.g., STRING) to predict network-level impacts .
- Comparative Structural Analysis : Overlay crystallographic data with known inhibitors (e.g., isoniazid) to identify shared pharmacophores .
Basic: What analytical methods confirm the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13), then monitor degradation via UPLC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining intact compound using LC-MS/MS .
Advanced: How to optimize its pharmacokinetic profile for in vivo studies?
Answer:
- Lipophilicity Modulation : Introduce fluorine atoms or methyl groups (e.g., trifluoroethoxy substituents) to enhance membrane permeability, guided by LogP calculations (e.g., MarvinSuite) .
- Prodrug Strategies : Synthesize ester derivatives (e.g., ethyl esters) to improve oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
